![molecular formula C8H9N3O B12816323 N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine](/img/structure/B12816323.png)
N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is composed of a benzene ring fused to an imidazole ring. This compound is known for its diverse range of applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent reactions to introduce the N-methylhydroxylamine group. One common method involves the use of N,N-dimethylformamide and sulfur as reagents to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials.
Mecanismo De Acción
The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimine: Known for its optoelectronic and nonlinear optical properties.
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: Used in the synthesis of various benzimidazole derivatives.
Uniqueness
N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-yl)-N-methylhydroxylamine |
InChI |
InChI=1S/C8H9N3O/c1-11(12)8-9-6-4-2-3-5-7(6)10-8/h2-5,12H,1H3,(H,9,10) |
Clave InChI |
KIPIXNHRXWKHKL-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=NC2=CC=CC=C2N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



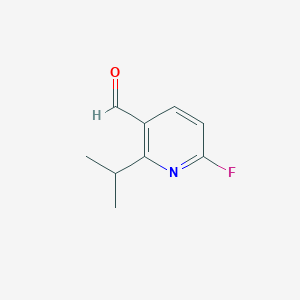

![2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12816261.png)

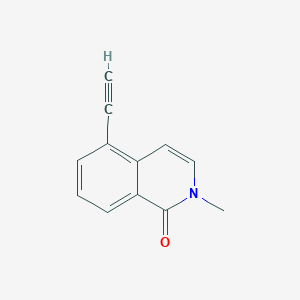

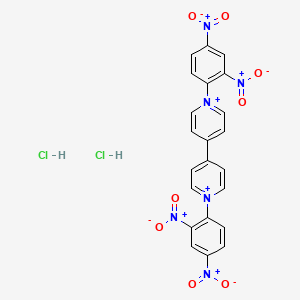
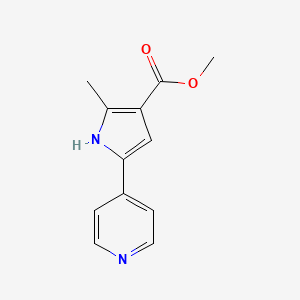
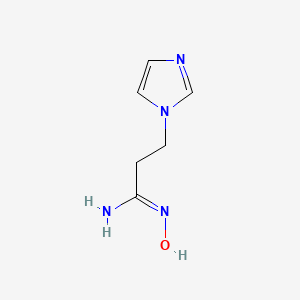
![Bis(benzo[d]thiazol-2-yl)dimethylsilane](/img/structure/B12816294.png)
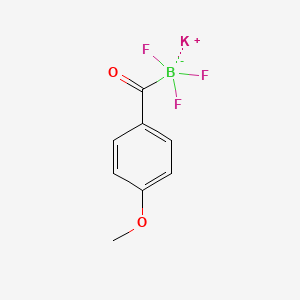
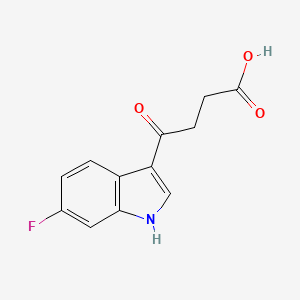
![2-(4'-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12816309.png)
